Fmoc-Sar-OPfp Fmoc-Sar-OPfp
Brand Name: Vulcanchem
CAS No.: 159631-29-5
VCID: VC21540397
InChI: InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3
SMILES: CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H16F5NO4
Molecular Weight: 477.4 g/mol

Fmoc-Sar-OPfp

CAS No.: 159631-29-5

VCID: VC21540397

Molecular Formula: C24H16F5NO4

Molecular Weight: 477.4 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Sar-OPfp - 159631-29-5

Description

Fmoc-Sar-OPfp, with the CAS number 159631-29-5, is a derivative of glycine, specifically N-methylglycine, used in peptide synthesis. It is characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a pentafluorophenyl ester moiety, which facilitates efficient coupling reactions during peptide assembly. The compound's molecular formula is C24H16F5NO4, and its molecular weight is approximately 477.38 g/mol .

Applications in Peptide Synthesis

Fmoc-Sar-OPfp is primarily used in solid-phase peptide synthesis (SPPS), a method that allows for the efficient assembly of complex peptides. The Fmoc protecting group is removable under mild conditions, typically using piperidine or other bases, which makes it ideal for protecting amino groups during peptide synthesis .

Role of Fmoc Group

The Fmoc group is essential for preventing unwanted reactions during peptide synthesis. It is removed at specific stages to allow the addition of new amino acids, ensuring that the peptide chain grows in the desired sequence.

Pentafluorophenyl Ester Moiety

The pentafluorophenyl ester part of Fmoc-Sar-OPfp enhances the reactivity of the carboxyl group, facilitating efficient coupling reactions with amino acids. This is particularly beneficial in solid-phase synthesis, where rapid and complete coupling is crucial for achieving high purity peptides.

Research Findings and Challenges

Recent studies have focused on optimizing Fmoc removal strategies to minimize unwanted side reactions, such as diketopiperazine (DKP) formation. DKP formation can occur during the Fmoc removal step, especially when using piperidine as the base. Researchers have explored alternative bases like piperazine to reduce DKP formation .

DKP Formation

CAS No. 159631-29-5
Product Name Fmoc-Sar-OPfp
Molecular Formula C24H16F5NO4
Molecular Weight 477.4 g/mol
IUPAC Name (2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate
Standard InChI InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3
Standard InChIKey PJYXJFOLTCMMLK-UHFFFAOYSA-N
SMILES CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Synonyms Fmoc-Sar-OPfp;Fmoc-sarcosinepentafluorophenylester;ST51037463;159631-29-5;00233_FLUKA;CTK4D0151;MolPort-003-925-044;ZINC60272201;AKOS024386355;MCULE-7099975923;AM017463;N-(9H-Fluorene-9-ylmethoxycarbonyl)-N-methylglycinepentafluorophenylester;2,3,4,5,6-pentafluorophenyl2-[(fluoren-9-ylmethoxy)-N-methylcarbonylamino]acetate;Glycine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-,pentafluorophenylester(9CI);2,3,4,5,6-PENTAFLUOROPHENYL2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](METHYL)AMINO}ACETATE
PubChem Compound 16211000
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator